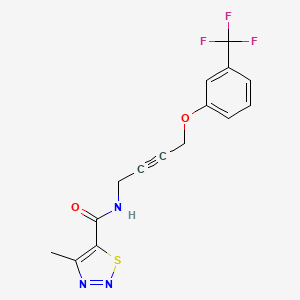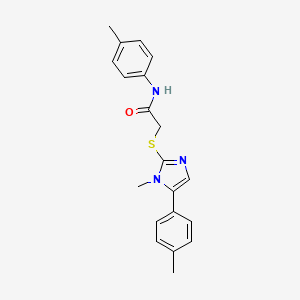
3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2402836-45-5 . It has a molecular weight of 245.27 . The compound is stored at 4 degrees Celsius and is shipped at normal temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 245.27 . The compound is stored at 4 degrees Celsius and is shipped at normal temperature .Applications De Recherche Scientifique
Environmental Degradation and Toxicity Studies
Microbial Degradation of Polyfluoroalkyl Chemicals : Research highlights the environmental fate of polyfluoroalkyl chemicals, which include compounds similar in nature to trifluoroacetic acid. These studies examine how these substances, once released into the environment, undergo degradation processes involving microbial action. The findings are crucial for understanding the persistence and breakdown of such chemicals in natural settings (Liu & Avendaño, 2013).
Toxicological Review of Perfluoroalkyl Acids : Examines the developmental toxicity of perfluoroalkyl acids, including derivatives like perfluorooctanoic acid (PFOA), offering insights into their effects on health and their regulation due to toxic profiles. This type of study is indicative of the broader health and environmental implications of handling such compounds (Lau, Butenhoff, & Rogers, 2004).
Chemical Synthesis and Application
- Trifluoromethanesulfonic Acid in Organic Synthesis : This review elaborates on the use of trifluoromethanesulfonic acid, similar to 2,2,2-trifluoroacetic acid, in various organic syntheses. It discusses its role in promoting different chemical reactions due to its strong acid properties, highlighting the versatility and efficiency of fluorinated acids in synthetic organic chemistry (Kazakova & Vasilyev, 2017).
Analytical and Biochemical Research
- HPLC of Basic Drugs on Microparticulate Strong Cation-exchange Materials : This research review focuses on the use of propylsulphonic acid-modified silica HPLC columns for the analysis of basic drugs, which could be related to the analytical applications of similar sulfonic and trifluoroacetic acid derivatives in pharmaceutical and biochemical research (Flanagan, Harvey, & Spencer, 2001).
Environmental and Health Impact Assessments
- Review on Perfluoroalkyl Substances in the Environment : This review assesses the biological monitoring and environmental impact of polyfluoroalkyl substances, which are related to the broader family of chemicals that include trifluoroacetic acid derivatives. It discusses their presence in wildlife and humans, highlighting the need for understanding the environmental and health implications of these persistent organic pollutants (Houde et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZWUDNILQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CSC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)



![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)
![3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2674962.png)



![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)